Catalog No.
M. Wt
128.25 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name




Molecular Formula


Molecular Weight

128.25 g/mol



InChI Key





less than 1 mg/mL at 70° F (NTP, 1992)
1.72e-06 M
0.00022 mg/mL at 25 °C
In water, 0.220 mg/L at 25 °C
Very soluble in ethanol and ether; miscible with acetone, benzene, chloroform, hydrogen peroxide
Solubility in water, g/100ml at 25 °C: 0.00002 (very poor)


n-nonane, nonane

Canonical SMILES


Organic Synthesis:

Nonane serves as a reaction medium in organic synthesis due to its inertness towards many common reagents. Its hydrophobic nature (repels water) makes it suitable for reactions involving water-sensitive compounds. Additionally, its relatively low boiling point (151 °C) allows for easy product isolation through distillation .

Solvent for Non-polar Compounds:

Nonane acts as a non-polar solvent, readily dissolving non-polar and slightly polar compounds. This property makes it valuable for:

  • Extraction and purification of organic molecules from biological samples or complex mixtures .
  • Crystallization of various organic compounds for further analysis and characterization .
  • Preparation of stock solutions of non-polar compounds for subsequent experiments .

Reference Compound in Chromatography:

Due to its well-defined chemical structure and predictable behavior, nonane is used as a reference standard in various chromatographic techniques, including:

  • Gas chromatography (GC): Nonane's specific retention time helps identify and quantify other unknown components in a mixture based on their relative retention times .
  • High-performance liquid chromatography (HPLC): Nonane serves as a reference for non-polar interactions between the stationary phase and analytes .

Model Compound in Environmental Research:

Nonane's chemical stability and volatility make it a suitable model compound for studying various environmental processes, such as:

  • Soil and water remediation: Investigating the biodegradation and sorption (absorption) of organic pollutants by studying the fate of nonane in these environments .
  • Atmospheric chemistry: Understanding the photochemical degradation of nonane helps model the behavior of other similar organic compounds in the atmosphere .

Research on Nonane's Properties:

Nonane itself is a subject of ongoing research, focusing on understanding its:

  • Physicochemical properties: This includes studies on its thermodynamic properties, viscosity, and dielectric constant .
  • Biological interactions: Research on nonane's potential neurotoxicity and environmental impact is ongoing .

Physical Description

N-nonane appears as a clear colorless liquid with a sharp odor. Flash point 86°F. Insoluble in water and less dense than water. Contact may irritate eyes and possibly injury the cornea. May irritate skin. Vapor inhalation may cause irritation. Prolonged inhalation may lead to breathing difficulty. Ingestion causes abdominal discomfort, nausea and diarrhea.
GasVapor; Liquid
Colorless liquid with a gasoline-like odor.


Colorless liquid



Boiling Point

303.4 °F at 760 mm Hg (NTP, 1992)
150.8 °C
150.47 °C

Flash Point

88 °F (NTP, 1992)
88 °F (31 °C) (Closed Cup)
31 °C c.c.

Vapor Density

4.41 (NTP, 1992) (Relative to Air)
4.41 (Air = 1)
Relative vapor density (air = 1): 4.4


0.718 at 68 °F (USCG, 1999)
d204 0.72
0.7176 g/cu cm at 20 °C
Relative density (water = 1): 0.7


5.65 (LogP)
log Kow = 5.65


Gasoline-like odo

Melting Point

-60 °F (NTP, 1992)
-53.5 °C
Fp -51 °
-53.47 °C
-51 °C



GHS Hazard Statements

Aggregated GHS information provided by 1129 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 1129 companies. For more detailed information, please visit ECHA C&L website;
Of the 28 notification(s) provided by 1126 of 1129 companies with hazard statement code(s):;
H226 (59.68%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (59.15%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (46.09%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (63.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (22.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H336 (46.54%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H410 (26.38%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (16.07%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.22 mm Hg at 68 °F ; 10 mm Hg at 100.4° F (NTP, 1992)
4.45 mmHg
4.45 mm Hg at 25 °C /Extrapolated/
Vapor pressure, kPa at 25 °C: 0.59
3.2 mmHg
3 mmHg


Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS




Biological Half Life

9.00 Days
9.33 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Hydrogenation of 1-nonene
Nonane is obtained from the fractional distillation or refining of petroleum.
n-Alkanes having more than six carbon atoms are not isolated individually but as mixtures of several homologues. Suitable sources are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (greater than or equal to 95% linearity) by selective separation (eg, molecular sieve separation or urea extractive crystallization). /Higher n-Alkanes/

General Manufacturing Information

Mining (except oil and gas) and support activities
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum refineries
Nonane: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.
Nonanes are major ingredients of petroleum fractions such as VM & P naphtha & 140 flash and Stoddard solvents.
n-Nonane is present in jet fuel at a weight percent of 5.69
n-Nonane, n-heptane and n-octane are components at 18.35% by weight of naphtha which is used as a diluent in processing of bitumen from oil sands

Analytic Laboratory Methods

Method: NIOSH 1500, Issue 3, Hydrocarbons, BP 36-216 °C; Procedure: gas chromatography with flame ionization detector; Analyte: n-nonane; Matrix: air; Detection Limit: 0.04 ug/sample.

Storage Conditions

Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Moisture sensitive.
Fireproof. Separated from strong oxidants. Store in an area without drain or sewer access.


The penetration enhancing effects of nonane on the in vivo penetration of 1 mg propranolol hydrochloride applied under topical occlusive conditions with and without the presence of 4% nonane to 12 human volunteers are described. Propranolol penetration increased from 0.705 to 1.402% of the applied dose in the presence of nonane. All 7 subjects receiving the enhancer sustained moderate to severe erythema with slight edema at the application site, with slight eschar formation observed in 2 subjects after 24 hr exposure. In in vitro studies propranolol bioavailability was increased from 1.03 to 2.28% of the applied dose.
Alkaline phosphatase activity in liver, spleen, and bone marrow were increased in female rats exposed to n-octane or n-nonane for 2 and 7 days. The increase in splenic alkaline phosphatase activity persisted for up to 42 days after a single dose of either solvent. Pretreatment with protein formation inhibitors, cycloheximide or ethionine, removed this observed increase of alkaline phosphatase activity in liver and spleen.


Modify: 2023-08-15
Sutton et al. The hydrodeoxygenation of bioderived furans into alkanes. Nature Chemistry, doi: 10.1038/nchem.1609, published online 7 April 2013

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